Journal Name:Journal of the Iranian Chemical Society
Journal ISSN:1735-207X
IF:2.271
Journal Website:http://www.springer.com/chemistry/analytical+chemistry/journal/13738
Year of Origin:2004
Publisher:Springer Verlag
Number of Articles Per Year:271
Publishing Cycle:Quarterly
OA or Not:Not
The improved cycling stability of nanostructured NiCo2O4 anodes for lithium and sodium ion batteries
Journal of the Iranian Chemical Society ( IF 2.271 ) Pub Date: 2023-07-08 , DOI: 10.1007/s11581-023-05113-9
Developing the high-capacity anode materials such as conversion-type metal oxides which possess both Li and Na storage activity is very practical for the high-energy Li-ion battery (LIB) and Na-ion battery (LIB). Herein, we use NiCo2O4 anodes as a model to investigate the morphology evolution which accounts for the poor cycling performance and understand the effect of structure optimization on the electrochemical performance. Three NiCo2O4 samples with different morphologies of microspheres, nanospheres and nanosheets are synthesized. Firstly, the serious structural degradation of NiCo2O4 microspheres is observed whether it works as a LIB or SIB anode. In addition, a significant difference between the lithiation and sodiation capacity of NiCo2O4 materials reveals Na+ ions only partially intercalated in NiCo2O4 and the conversion reaction limited by the strain. Next, NiCo2O4 nanosheets on Ni foam as a binder-free anode for the LIB are investigated which suggest the positive effect of 3D nanostructures on the morphology stability. As a result, NiCo2O4 nanosheets deliver a high lithiation capacity of 1092 mAh g−1 after 100 cycles at 0.5 A g−1 and an excellent rate capacity of 643 mAh g−1 at 4 A g−1. Finally, NiCo2O4 nanospheres are evaluted as a SIB anode which indicate the smaller particle size of active materials is beneficial to the release of stress and structure stability during discharge–charge processes. Relatively speaking, the nano sheet structure is with the best electrochemical performance based on the capacity retention. A rational design of the electrode’ architecture is very important for the conversion-type 3d transition metal oxide anodes for the advanced LIB and SIB.
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Recycling and regeneration of energy storage materials from spent lithium-ion batteries (LIBs) through microwave leaching
Journal of the Iranian Chemical Society ( IF 2.271 ) Pub Date: 2023-07-22 , DOI: 10.1007/s11581-023-05126-4
Due to the metal present in the spent lithium-ion batteries (LIBs), the research community needs to make their recycling to maintain the resources and environmental sustainability. The essential component of the LIB cathode defines its economic recycling capacity. The current study attempted to develop an efficient microwave-assisted leaching technique based on the solid phase extraction method for the extraction of metal recovery from the spent LIB leach solution. The leaching of the cathode materials was carried out by using the H2SO4 and H2O2 in the solid–liquid ratio of 40 g L−1. The percentage leaching efficiency and the effect of temperature, power, time, pulp density, and reagent were analysed. The optimum leaching efficiency was observed at a temperature of 60 °C, at a time of 30 min, and at a power of 50 W. The leaching efficiency of Li, Co, Ni, Cu, Mn, and Al are 99%, 98%, 91.043%, 95%, 92%, and 86% respectively. The leach liquor is further precipitated with 2 M NaOH to get the required product which was relithiated with the suitable salt of lithium (LiOH) to maintain the stoichiometric ratio. The electrochemical studies reveal that the material having excellent electrochemical properties comprises a specific capacitance of 133.94 Fg−1 in 1 M KOH electrolytic solution.
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Synthesis of poly(vinyl acetate)-based gel polymer electrolyte for application in electric double layer capacitors
Journal of the Iranian Chemical Society ( IF 2.271 ) Pub Date: 2023-06-28 , DOI: 10.1007/s11581-023-05104-w
In this work, poly(vinyl acetate) (PVAc)-based gel polymer electrolytes (GPEs) from precursor solutions containing different volume ratios of vinyl acetate monomer and 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMIMTFSI) at a fixed concentration of 0.1 M lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) were synthesized via ex-situ polymerization. The GPE with 35% (v/v) of BMIMTFSI exhibits the highest ionic conductivity of (1.90 ± 0.32) × 10–4 S cm−1 at ambient temperature, with a glass transition temperature (Tg) of -28.01 °C. Fourier transform infrared (FTIR) study confirms the complexation and interaction between the BMIMTFSI, LiTFSI, and PVAc. X-ray diffraction (XRD) analysis shows a reduction in degree of crystallinity of the polymer matrix upon addition of LiTFSI and BMIMTFSI. Addition of ionic liquid enhances the potential window of the GPEs as shown in linear sweep voltammetry (LSV) study. The specific capacitance of EDLC increases significantly upon addition of BMIMTFSI, along with relatively stable energy and power densities as proven in Galvanostatic Charge–Discharge (GCD) study.
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New potential substitute of PVDF binder: poly(propylene carbonate) for solvent-free manufacturing high-loading cathodes of LiFePO4|Li batteries
Journal of the Iranian Chemical Society ( IF 2.271 ) Pub Date: 2023-07-10 , DOI: 10.1007/s11581-023-05108-6
For decades, the slurry coating has been used to manufacture lithium-ion battery electrodes. The process involves toxic and expensive organic solvents, followed by time- and energy-consuming vacuum drying. Herein, a solvent-free method for LiFePO4 cathode preparation using lithium-ion conductive and biodegradable poly(propylene carbonate) (PPC) as a binder is proposed. The cathode is prepared by simple ball milling and hot-pressing method. PPC with a glass transition temperature of 36.5 ℃ is processed at a rubbery state and PPC work as a binder at glassy state while battery running. Microscopically, amorphous PPC contains more polar carbonate groups that coordinate lithium ion at a medium strength to absorb and desorb lithium-ion, which is good for lithium-ion migration. PPC with good mechanical strength as the binder and artificial cathode electrolyte interface in LiFePO4 cathode reduces the internal resistance of the battery effectively and protects LiFePO4 from deformation, realizing the remarkable improvement of electrochemical performance of battery. The mass loading for the LiFePO4 cathode with PPC binder is up to 20 mg/cm2 and the initial discharge capacity of LiFePO4|Li batteries reach 141.9 mAh/g at 0.5 C, and the capacity retention is 79.1% after 800 cycles. Replacing high-cost and environment-polluting PVDF with low-cost and environment-friendly PPC, this solvent-free method will largely reduce the cost and emission of the lithium-ion battery industry.
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In situ growth of C/MoS2 heterostructure as stable cathode for high-performance new energy devices
Journal of the Iranian Chemical Society ( IF 2.271 ) Pub Date: 2023-07-27 , DOI: 10.1007/s11581-023-05130-8
Lithium-sulfur batteries are considered as the most promising energy storage devices owing to their high theoretical energy density and theoretical specific capacity. But some problems hinder their practical application, including low electronic conductivity and polysulfide migration during discharge–charge process. In this work, C/MoS2 heterostructure composites constructed by in situ growth of MoS2 on porous carbon are developed as the sulfur host for lithium-sulfur batteries. The introduction of porous carbon could improve the electronic conductivity of the cathode, as well as the C/MoS2 heterostructure could accelerate the redox kinetics and inhibit the shuttle effect via the adsorption with polysulfide. All of these advantages could improve the electrochemical performance of the lithium-sulfur batteries. This work demonstrates that the employment of hybrid composites as sulfur host is a promising method to improve the electrochemical performance of lithium-sulfur batteries.
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Conducting behaviour of a novel solid biopolymer electrolyte for electrochemical application
Journal of the Iranian Chemical Society ( IF 2.271 ) Pub Date: 2023-07-20 , DOI: 10.1007/s11581-023-05087-8
A novel optimised solid biopolymer electrolyte (SBE) was fabricated based on flaxseed gum (FG) with various concentration of ammonium chloride (NH4Cl) via solution casting technique. The characterizations of the SBE film were made using X-ray diffraction (XRD), Fourier transform infrared (FTIR), differential scanning calorimetry (DSC), scanning electron microscopy (SEM) and electrochemical impedance spectroscopy (EIS). The XRD pattern reveals significant enhancement of amorphous nature with incorporation of NH4Cl. The existence of interaction between FG and NH4Cl was proven through FTIR. DSC predicts the glass transition temperature Tg to be 52.34 °C. On addition of 0.3 M wt% NH4Cl, the EIS showed increase in ionic conductivity from 2.95 × 10−9 S/cm (pristine FG) to 1.13 × 10−4 S/cm. The conductivity trend was further verified by dielectric analysis, which proved the non-Debye behaviour. Using the highest conducting SBE film, the open circuit voltage was found to be 1.89 V at 353 K.
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Enhancing photocatalytic activity through 2D heterostructured P/MnO2/r-GO nanocomposites: a study on synthesis, structure, and optical properties
Journal of the Iranian Chemical Society ( IF 2.271 ) Pub Date: 2023-07-18 , DOI: 10.1007/s11581-023-05127-3
In this study, a 2D P/MnO2/r-GO nanosheet was successfully synthesized by hydrothermal technique and its composite with r-GO was made for the first time using Hummer’s method. Furthermore, the structural, morphological, electrical, optical, and photocatalytic characteristics of the material were investigated. The results showed that the formation of heterojunction between sheets such as P/MnO2 and r-GO reduced the optical band gap energy, causing light absorption to move to the visible region. Dye degradation experiments with sunlight irradiation were used to investigate photocatalytic performance. The degrading efficiency of the P/MnO2/r-GO composite for MO, Rh B, and MB degradation was found to be 97.32%, 95.45, and 96.69%, respectively, which is greater than that of the pure MnO2. In addition, the optimum TOC removal within 120 min approached 59.32 and 82.85% for MnO2 and PMG 5 for MO dye, respectively. Furthermore, a sheet-like P/MnO2/r-GO composite was effectively photodegraded five times without a significant change in activity or crystalline characteristics.
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Synthesis effect of Mg-doped ZnO nanoparticles for visible light photocatalysis
Journal of the Iranian Chemical Society ( IF 2.271 ) Pub Date: 2023-06-19 , DOI: 10.1007/s11581-023-05079-8
Herein, we describe an effective route for the degradation of methyl blue (MB) dye under sunlight irradiation by Mg-doped ZnO nanoparticles(NPs) synthesized through a Photon Induced Method (PIM). XRD studies point toward a significantly reduced crystallite size (33 nm) and a high shift in the XRD peaks toward a lower 2θ angle with Mg doping as compared to the standard ZnO and Mg-doped ZnO NPs. The lattice constant is due to the replacement of Zn2+ by Mg2+ in the crystal lattice by the effect of the photons (PIM). Moreover, the sub-lattice affects the structure, and the bandgap energy (Eg) decreased from 3.36 to 2.48 eV. As a result of this crystallite size and bandgaps are advantageous for the absorption of organic molecules, the composite configuration holds the excellent carrier conductivity of magnesium, enabling rapid separation of photogenerated electron–hole pairs. The presence of this Mg on the surface of ZnO NPs was investigated using FTIR analysis, which confirmed the presence of the stretching vibration of the Mg-O-Mg bonding. A promising method in this regard is to use PIM prepared Mg-doped ZnO NPs due to their low recombination rate and excellent photodegradation under sunlight irradiation.
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NiO nanoparticles decorated pine needle-liked CuO as efficient electrocatalysts to boost methanol oxidation reaction
Journal of the Iranian Chemical Society ( IF 2.271 ) Pub Date: 2023-06-26 , DOI: 10.1007/s11581-023-05097-6
Design and synthesis of high-performance and low-cost electrocatalysts for methanol oxidation reaction (MOR) are of great significance in energy conversion applications. In this work, g-NiO/CuO composites with high catalytic performance for MOR are successfully synthesized by a template method using g-C3N4 flakes as the sacrificial template. NiO nanoparticles are dispersed uniformly on the surface of the pine needle-liked CuO substrate, resulting in a synergistic effect which can enhance the electrocatalytic MOR activity and stability of g-NiO/CuO catalysts. The catalyst shows a maximum peak current density of 159 mA cm−2 and also long-term stability. The bimetal-oxide-synergistic strategy in this work highlights a promising way for the design of catalysts with high electrochemical performance for direct methanol fuel cells (DMFCs).
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Hard carbon derived from spent black tea as a high-stability anode for potassium-ion batteries
Journal of the Iranian Chemical Society ( IF 2.271 ) Pub Date: 2023-06-13 , DOI: 10.1007/s11581-023-05082-z
Hard carbon (HC), composed of disorder graphite domain construction, provides defects, gaps, and nanopores that are beneficial for storing K-ion. In this work, hard carbon derived from spent black tea (THC) is synthesized through a two-step carbonization process. THC is an easy preparation, green, and high-abundance carbon material for highly stable potassium-ion storage. As an anode for potassium-ion batteries, it delivers a high capacity of 203 mA h g−1 at 30 mA g−1 and long-term cycling life with 90% capacity retention over 3.6 months. This superior cycle life is attributed to the highly reversible structure, rapid ion diffusion rate, and charge transfer rate of THC. Not only that, a full cell was assembled with THC as the anode and perylene 3,4,9,10-tetracarboxylic dianhydride (PTCDA) as the cathode. The PTCDA//THC delivers a high capacity of 48.6 mA h g−1 and an energy density of 107 W h kg−1 at 100 mA g−1. These findings suggest that THC has considerable promise as a low-cost, high-stability anode material for potassium-ion batteries.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.50 36 Science Citation Index Expanded Not
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